2,4-Dichloronaphthalen-1-amine
Overview
Description
2,4-Dichloronaphthalen-1-amine is an organic compound with the molecular formula C10H7Cl2N. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2 and 4 positions, and an amine group is attached at the 1 position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloronaphthalen-1-amine typically involves the chlorination of naphthalene followed by amination. One common method is as follows:
Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2,4-dichloronaphthalene.
Amination: The 2,4-dichloronaphthalene is then reacted with ammonia or an amine source under high temperature and pressure to introduce the amine group at the 1 position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Chlorination: Using continuous flow reactors to chlorinate naphthalene efficiently.
High-Pressure Amination: Employing high-pressure reactors to facilitate the amination process, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential use as an anti-inflammatory or antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloronaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.
1-Amino-2,4-dichlorobenzene: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different chemical properties and reactivity.
2,4-Dichloroaniline: Contains an amine group but differs in the position of chlorine atoms and the aromatic ring structure.
Uniqueness
2,4-Dichloronaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
IUPAC Name |
2,4-dichloronaphthalen-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFIRPDNZCDFMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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